7-(1,3-Dioxolan-2-YL)heptanenitrile

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

7-(1,3-Dioxolan-2-yl)heptanenitrile is a bifunctional organic compound belonging to the class of 1,3-dioxolane acetals. Its structure integrates a seven-carbon nitrile chain with a terminal dioxolane ring, which functions as a protected aldehyde equivalent.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 13050-10-7
Cat. No. B14712776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1,3-Dioxolan-2-YL)heptanenitrile
CAS13050-10-7
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1COC(O1)CCCCCCC#N
InChIInChI=1S/C10H17NO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-6,8-9H2
InChIKeyZLFUPRFUKVPDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(1,3-Dioxolan-2-yl)heptanenitrile (CAS 13050-10-7): A Protected Aldehyde Intermediate for Multi-Step Synthesis


7-(1,3-Dioxolan-2-yl)heptanenitrile is a bifunctional organic compound belonging to the class of 1,3-dioxolane acetals. Its structure integrates a seven-carbon nitrile chain with a terminal dioxolane ring, which functions as a protected aldehyde equivalent . This dual functionality enables its primary use as a versatile intermediate in the synthesis of complex molecules, where the acetal group protects a latent aldehyde from undesired reactions, and the nitrile group serves as a precursor for amines, carboxylic acids, or tetrazoles [1].

Why 7-(1,3-Dioxolan-2-yl)heptanenitrile Cannot Be Replaced by Common Acetals or Nitriles


Generic substitution fails because 7-(1,3-dioxolan-2-yl)heptanenitrile's value lies in the specific interplay between its acetal and nitrile functionalities, which is not obtained from simple mixtures or related analogs. Its seven-carbon chain provides a specific spatial separation between these two reactive centers, which can be critical for steric control in subsequent steps . Replacing it with a shorter-chain analog like 3-(1,3-dioxolan-2-yl)propanenitrile or an unprotected aldehyde like 7-cyanoheptanal would fundamentally alter the reaction pathway, potentially leading to different regioselectivity or the introduction of unwanted side products.

Quantitative Evidence Guide for 7-(1,3-Dioxolan-2-yl)heptanenitrile Selection


Enhanced Chain Length and Rotatable Bonds vs. Shorter-Chain Analogs

7-(1,3-Dioxolan-2-yl)heptanenitrile possesses 6 rotatable bonds due to its heptane linker, compared to just 2 rotatable bonds in 3-(1,3-dioxolan-2-yl)propanenitrile . This significantly greater flexibility allows it to span larger distances in a binding site or material, which can be critical for linking a pharmacophore to a dioxolane-protected fragment in a pro-drug or bifunctional ligand design.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Predicted Boiling Point and Distillation Profile for Purification

The predicted boiling point of 7-(1,3-dioxolan-2-yl)heptanenitrile is approximately 297.45 °C . This places it in a specific volatility range that differentiates it from its closest analogs: it is higher than 2-hexyl-1,3-dioxolane (boiling point 193.3 °C) [1] but lower than 4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile (boiling point 271 °C) . This distinction allows for more straightforward separation from lower-boiling impurities during distillation-based purification.

Process Chemistry Chemical Engineering Purification

Computational Drug-Likeness and Physicochemical Property Profile

7-(1,3-Dioxolan-2-yl)heptanenitrile has a computed LogP of approximately 1.48 . This value is comparable to 2-hexyl-1,3-dioxolane (LogP 2.57) [1], indicating it maintains a balanced lipophilicity for potential membrane permeability, but the presence of the nitrile group adds polarity and hydrogen-bonding capability (3 hydrogen bond acceptors). This profile is closer to the optimal drug-likeness space compared to the purely hydrocarbon analog, potentially offering better solubility characteristics in biological matrices.

Medicinal Chemistry Drug Discovery Computational Chemistry

Differential Refractive Index for In-Process Control

Based on class inference, the refractive index of 7-(1,3-dioxolan-2-yl)heptanenitrile is expected to be in the range of 1.45-1.48, similar to 3-(1,3-dioxolan-2-yl)propanenitrile (1.435) , but distinct from the commonly used solvent 1,3-dioxolane (n=1.407). This property is a fast, cost-effective measure for verifying product identity and purity, providing a quantitative in-process control parameter that differentiates the target compound from potential contaminants.

Analytical Chemistry Process Analytical Technology Quality Control

High-Value Application Scenarios for 7-(1,3-Dioxolan-2-yl)heptanenitrile


Precursor for Flexible Linker-Payloads in PROTAC Design

In the design of PROTACs (Proteolysis Targeting Chimeras), a flexible linker is required to connect the target protein ligand to the E3 ligase ligand. 7-(1,3-Dioxolan-2-yl)heptanenitrile provides a 7-atom chain where the acetal can be orthogonally deprotected to an aldehyde for further conjugation, while the nitrile allows for late-stage diversification into various functional groups . This specific bifunctionality, with its quantified length and flexibility, is far more operationally advantageous than using shorter or non-orthogonal linkers.

Intermediate for Complex Natural Product Total Synthesis

For the total synthesis of natural products requiring a seven-carbon chain with a protected aldehyde, such as certain macrolide antibiotics, 7-(1,3-dioxolan-2-yl)heptanenitrile serves as a strategic building block. The specific boiling point and LogP profile allow for purification and handling at the gram-to-kilo scale, offering a distinct advantage over the more volatile 2-hexyl-1,3-dioxolane or the unprotected and unstable 7-cyanoheptanal [1].

Corrosion-Resistant Intermediate for Lithium Battery Electrolyte Additives

The combination of a high-boiling, polar nitrile with a stable 1,3-dioxolane ring makes this compound a candidate for use as a high-voltage, oxidation-resistant additive in lithium battery electrolytes. Its higher boiling point compared to straight-chain dioxolanes [2] suggests it would provide superior safety and longevity properties at elevated operating temperatures, where lower-boiling solvents pose a risk.

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